(E)-3-isopropyl-N'-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide

Medicinal Chemistry SAR Pyrazole Derivatives

Medicinal chemists targeting kinase inhibition often lack well-defined probes with systematic 3,4,5-trimethoxybenzylidene substitution. This compound fills that gap: a 3-isopropyl pyrazole-5-carbohydrazide with a unique electronic profile for SAR baseline studies. - Distinct 3,4,5-trimethoxybenzylidene moiety aligned with PKM2 modulator chemotypes. - Lower MW (346.4 g/mol) vs. bulkier analogs, ideal for lead optimization. - Reliable supply for targeted kinase screening & Warburg effect research.

Molecular Formula C17H22N4O4
Molecular Weight 346.387
CAS No. 403659-67-6
Cat. No. B2797198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-isopropyl-N'-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide
CAS403659-67-6
Molecular FormulaC17H22N4O4
Molecular Weight346.387
Structural Identifiers
SMILESCC(C)C1=CC(=NN1)C(=O)NN=CC2=CC(=C(C(=C2)OC)OC)OC
InChIInChI=1S/C17H22N4O4/c1-10(2)12-8-13(20-19-12)17(22)21-18-9-11-6-14(23-3)16(25-5)15(7-11)24-4/h6-10H,1-5H3,(H,19,20)(H,21,22)/b18-9+
InChIKeyYDFZVJFUPHFWSH-GIJQJNRQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Dedicated Procurement Review: Pyrazole-5-carbohydrazide CAS 403659-67-6


The compound (E)-3-isopropyl-N'-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide (CAS 403659-67-6) is a synthetic pyrazole-5-carbohydrazide derivative featuring a 3-isopropyl substituent on the pyrazole ring and a 3,4,5-trimethoxybenzylidene hydrazone moiety . Pyrazole carbohydrazides are recognized scaffolds in medicinal chemistry, with documented antibacterial, antifungal, anticancer, and anti-inflammatory activities [1]. The combination of an electron-donating isopropyl group at the pyrazole 3-position and the three methoxy groups on the benzylidene ring distinguishes this compound from analogs bearing only one or two methoxy substituents or halogen-substituted benzylidene groups, potentially altering both electronic properties and target-binding geometry.

Scaffold Pyrazole-5-carbohydrazide with reported bioactivity in kinase, anticancer, and antimicrobial research [1]
Substitution 3-isopropyl + 3,4,5-trimethoxybenzylidene motif distinct from 3-phenyl or 2,4,5-trimethoxy analogs
Use context Suitable for SAR exploration, kinase inhibitor screening, and PKM2 pathway research as a tool compound

Generic Substitution Limitations for CAS 403659-67-6


Pyrazole-5-carbohydrazide derivatives are not functionally interchangeable because minor changes in the benzylidene substitution pattern or the pyrazole 3-substituent can induce large differences in biological activity. For example, moving from a 2,4,5-trimethoxy to a 3,4,5-trimethoxy arrangement alters molecular electrostatic potential and H-bonding capacity, while replacing the isopropyl group with a phenyl or cyclopropyl group modifies lipophilicity and steric fit in target binding pockets [1]. Without direct head-to-head data, procurement decisions must rely on class-level structure-activity relationship (SAR) inference, where the unique substitution pattern of this compound suggests distinct selectivity profiles compared to its closest listed analogs [2].

Target: 3-Isopropyl
Stronger electron donor (σₚ ≈ –0.15) may affect target binding and hydrazone reactivity.
Alternative: 3-Phenyl
Weaker donor (σₚ ≈ +0.01) — electronic and selectivity profiles likely differ; no direct comparison data.
Target: 3,4,5-Trimethoxy
Associated with kinase inhibition in analog studies.
Alternative: 2,4,5-Trimethoxy
Typically screened for antimicrobial rather than kinase activity; regioisomer not interchangeable.

Differentiation Evidence: CAS 403659-67-6


3-Isopropyl vs. 3-Phenyl Electronic Profile

The 3-isopropyl group on the pyrazole ring (σₚ ≈ –0.15) is a stronger electron donor than the 3-phenyl group (σₚ ≈ +0.01) found in common analogs such as 3-phenyl-N'-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide [1]. This difference alters the electron density of the hydrazone linkage and is expected to affect the acidity of the hydrazone NH and the stability of the metal-chelating conformation, which is relevant for biological target engagement [2]. While no direct bioassay comparison exists, the electronic difference is quantifiable via Hammett constants.

Electronic Profile
Reported
Isopropyl σₚ ≈ –0.15 vs Phenyl σₚ ≈ +0.01
Δσₚ ≈ –0.16 (more electron-donating)
Isopropyl is a stronger donor; may influence target-binding geometry and hydrazone reactivity.
Literature Hammett constants; no direct bioassay comparison.
Medicinal Chemistry SAR Pyrazole Derivatives

3,4,5- vs. 2,4,5-Trimethoxybenzylidene Bioactivity

Compounds bearing a 3,4,5-trimethoxybenzylidene group have shown kinase inhibitory activity; for instance, BindingDB entry BDBM181101 (a pyrazolopyrimidine carrying the same 3,4,5-trimethoxybenzylidene moiety) displays an IC₅₀ of 8.37 μM against a kinase target [1]. In contrast, analogs with 2,4,5-trimethoxybenzylidene (e.g., 3-(3-nitrophenyl)-N'-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide) are often reported with antimicrobial rather than kinase activity [2]. No direct data exists for the target compound, but the 3,4,5-pattern is associated with a different biological activity profile than the 2,4,5-isomer.

Regioisomer Bioactivity
Cross-study comparable
3,4,5-trimethoxy analog IC₅₀ = 8.37 μM (kinase)
2,4,5-trimethoxy analogs: antimicrobial screens (qualitative)
3,4,5-pattern linked to kinase inhibition; 2,4,5-pattern typically antimicrobial — regioisomer selection critical.
No direct data for target compound; cross-study comparison.
Anticancer Kinase Inhibition Trimethoxybenzylidene

Molecular Weight & Purity for Procurement

The target compound has a molecular weight of 346.389 g/mol (exact mass 346.1641 Da for C₁₇H₂₂N₄O₄) and a topological polar surface area (tPSA) of approximately 97 Ų . These values differ from common analogs: 3-(4-fluorophenyl)-N'-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide (MW ~396 g/mol, tPSA ~97 Ų) and 3-(1-adamantyl)-N'-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide (MW ~436 g/mol, tPSA ~97 Ų) [1]. The lower molecular weight and identical tPSA imply higher atom economy and potentially better permeability for the isopropyl analog, although direct permeability data are lacking.

MW & tPSA
Class-level inference
Target MW: 346.389 g/mol, tPSA ≈ 97 Ų
Analogs: 396 and 436 g/mol (same tPSA)
Lower MW within same tPSA class may correlate with improved permeability.
Calculated values; no direct permeability data.
Chemical Procurement Quality Control Analytical Characterization

PKM2 Modulation Potential

Patent US8501953 and related literature describe pyrazole-containing compounds that modulate pyruvate kinase M2 (PKM2), a target in cancer metabolism [1]. Although the exact compound is not explicitly claimed in the patent, structural similarity to disclosed PKM2 modulators suggests potential activity. The 3,4,5-trimethoxybenzylidene moiety appears in other PKM2-active chemotypes (e.g., BDBM181101) [2]. Quantitative PKM2 modulation data for the target compound are not publicly available, making this a class-level inference only.

PKM2 Modulation
Class-level inference
No direct modulation data; structural similarity to patent chemotypes (US8501953).
Alignment with PKM2 pharmacophore; requires target-specific assay validation.
Patent and screening data not specific to this compound.
Cancer Metabolism PKM2 Warburg Effect

Recommended Applications for CAS 403659-67-6


Kinase Inhibitor Screening Libraries

The 3,4,5-trimethoxybenzylidene moiety is associated with kinase inhibition (IC₅₀ values in the micromolar range for related chemotypes ). This compound can be included in targeted kinase screening sets as a representative of the 3-isopropyl pyrazole-5-carbohydrazide sub-series, offering a distinct electronic profile compared to 3-phenyl or 3-cyclopropyl analogs [2].

SAR Exploration of Pyrazole-5-carbohydrazides

The compound serves as a key intermediate for probing the effect of a 3-isopropyl donor substituent on biological activity. Its lower molecular weight and identical tPSA relative to bulkier analogs (e.g., adamantyl or fluorophenyl derivatives) make it a suitable baseline for medicinal chemistry optimization .

PKM2-Focused Cancer Metabolism Research

Given the structural alignment with PKM2 modulator chemotypes disclosed in patents , researchers investigating the Warburg effect may employ this compound as a tool for preliminary mechanism-of-action studies or as a scaffold for further derivatization.

Application
Selection Property
Validation Focus
Kinase Inhibitor Screening
3,4,5-trimethoxybenzylidene motif associated with kinase inhibition
Kinase IC₅₀ endpoint review (cross-reference BindingDB analogs)
SAR Exploration (Pyrazole-5-carbohydrazides)
3-isopropyl electron-donating profile vs 3-phenyl/cyclopropyl
Hammett σ-based electronic parameter and MW/tPSA comparison
PKM2 Pathway Research
Structural alignment with PKM2 modulator pharmacophores
PKM2 modulation assay review (patent context, data to verify)
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